The first paper discusses a closely related compound, 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, which is a reversible inhibitor of acetylcholinesterase (AChE) with a high affinity (Ki = 8.2 nM). The study synthesized the carbon-11 labeled form of this compound, which showed high radiochemical purity and specific activities. Despite its in vitro and in vivo activity as an AChE inhibitor, the compound demonstrated uniform regional brain distribution in mice, suggesting it may not be suitable for in vivo imaging studies of AChE in the mammalian brain1.
The compound's potential as an AChE inhibitor indicates its utility in analytical chemistry, particularly in the development of assays for enzyme activity. However, the uniform brain distribution observed in the study suggests that modifications to the compound's structure may be necessary to enhance its specificity and utility in imaging applications1.
In medical research, AChE inhibitors are of interest for their therapeutic potential in conditions such as Alzheimer's disease. The study of the related compound provides insights into the design of new molecules that could cross the blood-brain barrier and selectively target brain regions affected by neurodegenerative diseases1.
Another study on a different set of compounds, 6-Carbethoxy-5-aryl-3-[p-(3'-chloro-2'-benzo[b]thiophenoylamino)phenyl]-2-cyclohexenones, highlights the process of obtaining these molecules through Michael addition and internal Claisen condensation. These compounds were evaluated for their antitubercular and antimicrobial activity, suggesting that similar structural analogs, such as Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate, could also be explored for these applications2.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: